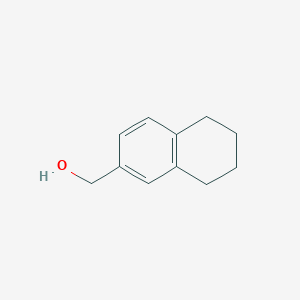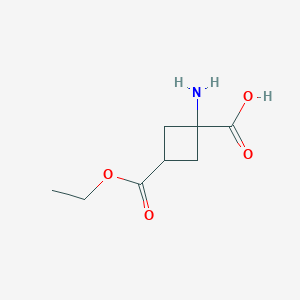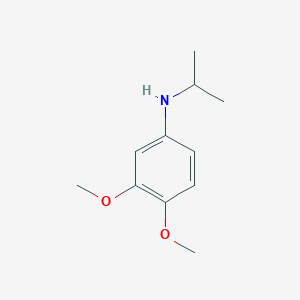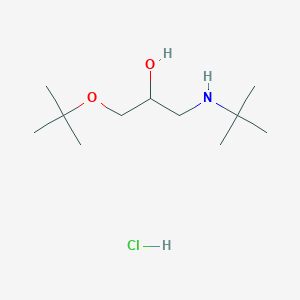
2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid was prepared from 5-[3-(tri-fluoromethyl)phenyl]furan-2-carbaldehyde under Doebner’s conditions. The obtained acid was converted to the corresponding azide, which was cyclized by heating in diphenyl ether to a derivative of the target compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For example, a derivative of the target compound was aromatized with phosphorus oxychloride to a chloroderivative which was reduced with H2NNH2-Pd/C to the title compound .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) Host Material
- Synthesis and Characterization : Compound A was synthesized and characterized. It exhibited high thermal stability and proper frontier-energy levels, making it suitable for OLED applications .
- Device Performance : When doped with N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi), compound A-based devices showed excellent performance:
Molecularly Imprinted Polymers (MIPs) Interaction Studies
Compound A has been explored for its interaction with synthetic stimulants containing primary, secondary, and tertiary amino groups. A polymeric film derived from 3-(4-trifluoromethyl)phenyl)-thiophene (related to compound A) was deposited on a graphite electrode for this purpose .
Conversion of Aliphatic Alcohols to Trifluoromethyl Alkyl Ethers
Although not directly related to compound A, the trifluoromethyl group is of interest. A procedure exists for converting aliphatic alcohols into trifluoromethyl alkyl ethers, provided the alcohol is primary (rather than benzylic, secondary, or tertiary) .
Hydrophobicity Studies
Compound A’s hydrophobicity was evaluated. Its Log P value was similar to certain tri-n-butyl derivatives, indicating that the P-H group in the phosphine-borane derivative was almost nonpolar and did not significantly reduce hydrophobicity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLULWXGBJGVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole | |
CAS RN |
851513-74-1 |
Source


|
| Record name | 4,5-DIHYDRO-2-[3-(TRIFLUOROMETHYL)PHENYL]-OXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2381404.png)
![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381406.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2381407.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol](/img/structure/B2381409.png)

![Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B2381412.png)

![3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine](/img/structure/B2381416.png)

![(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2381418.png)